5,5-Dimethylthiane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylthiane-3-thiol is an organosulfur compound with the molecular formula C7H14S2. It features a six-membered ring structure with two sulfur atoms and a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5-Dimethylthiane-3-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of sodium hydrosulfide with an alkyl halide, which results in the formation of the thiol compound . Another approach uses thiourea as a nucleophilic sulfur source, producing an intermediate isothiouronium salt that is subsequently hydrolyzed to yield the thiol .
Industrial Production Methods: Industrial production of thiols, including this compound, often relies on the high nucleophilicity of sulfur. Large-scale synthesis typically involves the use of sodium hydrosulfide or thiourea in controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylthiane-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions to form thioethers (sulfides)
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides)
Scientific Research Applications
5,5-Dimethylthiane-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dimethylthiane-3-thiol involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to participate in redox reactions, influencing various biological and chemical processes. The thiol group can interact with molecular targets, such as proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
- Methanethiol (CH3SH)
- Ethanethiol (C2H5SH)
- Propane-1-thiol (C3H7SH)
Comparison: 5,5-Dimethylthiane-3-thiol is unique due to its six-membered ring structure with two sulfur atoms, which distinguishes it from simpler thiols like methanethiol and ethanethiol.
Biological Activity
5,5-Dimethylthiane-3-thiol (DMTT) is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research studies to elucidate the biological properties of DMTT, including its antimicrobial, cytotoxic, and anti-inflammatory effects.
Chemical Structure and Properties
This compound is characterized by its thiane ring structure, which incorporates a thiol group (-SH) at the 3-position. The presence of sulfur in its structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thio compounds similar to DMTT. A study on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated significant antimicrobial activity against various strains, including Escherichia coli and Staphylococcus aureus . While specific data on DMTT is limited, the general trend indicates that thiol compounds often exhibit notable antimicrobial effects due to their ability to interact with microbial cell membranes and proteins.
Cytotoxic Effects
Research has shown that thiols can play a crucial role in cytotoxicity. For instance, thiophenol probes have been used to detect electrophilic natural products and their cytotoxic effects were assessed against cancer cell lines . In particular, thioester derivatives maintained significant cytotoxicity, suggesting that modifications in thiol structures could enhance or mitigate their biological effects. Although direct studies on DMTT are sparse, its structural analogs have exhibited varying degrees of cytotoxicity, indicating potential for further investigation.
Anti-inflammatory Properties
The anti-inflammatory potential of thio compounds has been documented in various studies. For example, novel thioether derivatives have shown promising anti-inflammatory activity alongside cytotoxic effects . These findings suggest that DMTT may also possess similar properties; however, specific studies focusing on DMTT are necessary to confirm these effects.
Table 1: Summary of Biological Activities of Related Thiol Compounds
Compound | Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |
---|---|---|---|
1,2,4-triazole-3-thiol | Antimicrobial | E. coli, S. aureus | 31.25 - 62.5 |
Thiophenol | Cytotoxicity | HCT-116 Colon Cancer Cells | 11 - 32 |
Salinosporamide A | Cytotoxicity | HCT-116 Colon Cancer Cells | 41 nM |
DMTT (hypothetical) | Potential (not studied) | - | - |
Properties
Molecular Formula |
C7H14S2 |
---|---|
Molecular Weight |
162.3 g/mol |
IUPAC Name |
5,5-dimethylthiane-3-thiol |
InChI |
InChI=1S/C7H14S2/c1-7(2)3-6(8)4-9-5-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
MKKBHIWEXKWJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CSC1)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.